6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a synthetic organic compound. It's characterized by a pyrazolo[3,4-d]pyrimidine core substituted with cinnamylthio and m-tolyl groups. This structure suggests potential biological activity, making it a target of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis usually begins with the construction of the pyrazolo[3,4-d]pyrimidine core. Starting materials often include hydrazine derivatives and 1,3-diketones, subjected to cyclization reactions.
Once the core structure is established, functionalization introduces the cinnamylthio and m-tolyl groups. This often involves nucleophilic substitution or palladium-catalyzed coupling reactions under specific conditions.
Industrial Production Methods:
Industrial production mirrors laboratory synthesis, scaled-up with optimized yields and purities. Catalysts, solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cinnamylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the cinnamylthio moiety, leading to corresponding saturated derivatives.
Substitution: The m-tolyl group can participate in electrophilic aromatic substitution, creating various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitronium ions are frequently used.
Major Products:
Oxidation typically results in sulfoxides or sulfones.
Reduction produces saturated derivatives.
Substitution leads to a wide array of aromatic derivatives.
Scientific Research Applications
Chemistry:
This compound's reactivity makes it a valuable building block in synthetic organic chemistry, particularly for constructing heterocyclic compounds.
Biology:
Its structure suggests potential biological activity, making it a candidate for testing as an enzyme inhibitor or a receptor antagonist.
Medicine:
Industry:
Used in the development of specialty chemicals and advanced materials due to its unique reactivity and structural properties.
Mechanism of Action
Mechanism:
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors.
Binding to these targets can modulate biochemical pathways, leading to desired biological effects.
Molecular Targets and Pathways:
Specific interactions with kinase enzymes or G-protein-coupled receptors (GPCRs) are hypothesized based on its structure.
Comparison with Similar Compounds
1-Phenylpyrazolo[3,4-d]pyrimidin-4-ol
1-(4-Methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-ol
1-Benzylpyrazolo[3,4-d]pyrimidin-4-ol
Properties
IUPAC Name |
1-(3-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-7-5-11-17(13-15)25-19-18(14-22-25)20(26)24-21(23-19)27-12-6-10-16-8-3-2-4-9-16/h2-11,13-14H,12H2,1H3,(H,23,24,26)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQARGSWRKKLR-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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